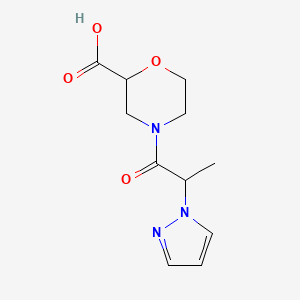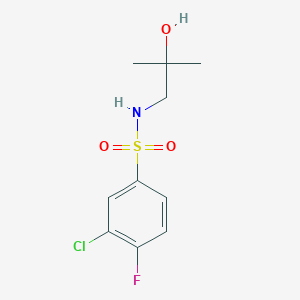
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrazole ring, morpholine ring, and carboxylic acid group.
Mechanism of Action
The mechanism of action of 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In animal studies, it has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its high potency and selectivity. It has been found to exhibit activity at low concentrations, making it suitable for use in cell-based assays. Additionally, it has been shown to have low toxicity, making it safe for use in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid. One area of interest is the development of new drugs based on this compound. It has been shown to have potent antitumor activity, and further research could lead to the discovery of new drugs for the treatment of cancer. Additionally, research could focus on the development of new synthetic methods for the production of this compound, which could lead to improvements in yield and purity. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid is a heterocyclic organic molecule that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its pharmacological effects. Further research could lead to the development of new drugs and improvements in synthetic methods, as well as a better understanding of its mechanism of action and potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid involves the reaction of morpholine with 1-(pyrazol-1-yl)propan-2-one in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been shown to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-(2-pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-8(14-4-2-3-12-14)10(15)13-5-6-18-9(7-13)11(16)17/h2-4,8-9H,5-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJAXXJTQASXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588986.png)
![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)
![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)
![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
